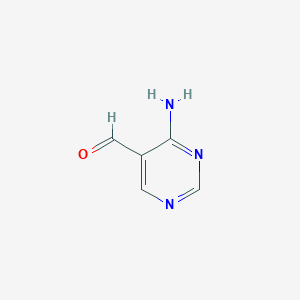

4-Aminopyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-4(2-9)1-7-3-8-5/h1-3H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKNPQAPGGAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459326 | |

| Record name | 4-aminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-83-8 | |

| Record name | 4-aminopyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Preparation of 4 Aminopyrimidine 5 Carbaldehyde

Historical Perspectives on 4-Aminopyrimidine-5-carbaldehyde Synthesis

Historically, the synthesis of pyrimidine-5-carbaldehydes involved multiple steps. One established method involved the reaction of α-formylaroylketene dithioacetals with amidines in solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net This approach, while effective, highlights the ongoing search for more direct and efficient synthetic routes. The development of methods like the Vilsmeier-Haack reaction provided a more direct pathway for the formylation of activated pyrimidine (B1678525) rings.

Vilsmeier-Haack Formylation in Pyrimidine Ring Functionalization

The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich aromatic and heterocyclic compounds. wikipedia.orgresearchgate.net It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.orgorganic-chemistry.orgijpcbs.com This electrophilic reagent then attacks the electron-rich pyrimidine ring, leading to the introduction of a formyl group. chemistrysteps.com

Optimized Reaction Conditions and Protocols

Researchers have extensively studied the optimization of the Vilsmeier-Haack reaction for the synthesis of this compound and its derivatives. Key parameters that influence the reaction's efficiency include the choice of solvent, reaction temperature, and reaction time.

For instance, in the formylation of 2-methylpyrimidine-4,6-diol, using DMF as a solvent resulted in a higher yield (61%) and a shorter reaction time (5 hours) compared to other solvents like o-xylene, benzene, and dichloroethane. mdpi.com A general procedure for the Vilsmeier-Haack formylation of a 6-aminopyrimidine involves stirring phosphorus oxychloride in DMF in an ice bath, followed by the addition of the aminopyrimidine substrate. The reaction is then heated for a specific time and temperature, monitored by thin-layer chromatography, and subsequently worked up by pouring the mixture into crushed ice and neutralizing it. arkat-usa.org

Optimized Vilsmeier-Haack Reaction Conditions for Pyrimidine Derivatives:

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Amino-4-chloro-2-methylthiopyrimidine | DMF | 50 | 18 | 88 | arkat-usa.org |

| 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | DMF | - | - | 98 | arkat-usa.org |

| 2-Methylpyrimidine-4,6-diol | DMF | 80 | 5 | 61 | mdpi.com |

| 2-Methylpyrimidine-4,6-diol | Benzene | Reflux | 6 | 45 | researchgate.net |

| 2-Methylpyrimidine-4,6-diol | o-Xylene | 120 | 8 | 32 | researchgate.net |

| 2-Methylpyrimidine-4,6-diol | Dichloroethane | 80 | 7 | 38 | researchgate.net |

Regioselectivity Considerations in Formylation

The position of formylation on the pyrimidine ring is a critical aspect of the Vilsmeier-Haack reaction. The reaction is highly regioselective, with the formyl group typically introduced at the most electron-rich position. researchgate.net In the case of 4-aminopyrimidine (B60600), the C5 position is activated by the amino group at C4, directing the electrophilic Vilsmeier reagent to this site.

Studies on the formylation of various pyrimidine derivatives have confirmed this regioselectivity. For example, the formylation of 6-aminopyrimidines has been shown to occur at the C5 position, especially when the heteroaromaticity of the pyrimidine ring is reduced. arkat-usa.org Similarly, the formylation of pyrazolo[1,5-a]pyrimidine (B1248293) systems also demonstrates regioselective behavior. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of this compound and related compounds.

Solvent-Free Synthetic Conditions

Solvent-free reactions offer significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. Several studies have reported the successful synthesis of pyrimidine derivatives under solvent-free conditions. mdpi.comsciforum.netias.ac.in For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized in good yields through a one-pot, multicomponent reaction of 3-cyano-2-aminopyridines, primary amines, and triethyl orthoformate by heating the mixture without any solvent. mdpi.comsciforum.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives. rsc.org For instance, 5-aminopyrazol-4-yl ketones have been prepared rapidly and efficiently using microwave irradiation. nih.gov While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the application of this technology to similar heterocyclic systems suggests its potential for a more efficient and rapid synthesis.

Challenges and Experimental Optimization in Preparing this compound

The synthesis of this compound, a valuable intermediate in the Friedländer annulation for producing pyrido[2,3-d]pyrimidines, presents several experimental challenges that can impact yield, purity, and reproducibility. tandfonline.comarkat-usa.orgresearchgate.net Researchers have focused on optimizing synthetic protocols to overcome these hurdles, primarily in the formylation of 6-aminopyrimidine precursors and the subsequent reduction of nitrile intermediates.

A significant challenge lies in the formylation step, particularly when using the Vilsmeier reagent, which is a combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). While effective, this method can lead to the formation of side products and difficulties in isolating the desired aldehyde. One notable issue is the poor reproducibility of the hydrogenation of 4-aminopyrimidine-5-carbonitrile (B127032) to the corresponding aldehyde. researchgate.net This has been attributed to the low solubility of the hydrochloride salt of the nitrile intermediate, which can precipitate onto the palladium on carbon (Pd/C) catalyst, leading to its deactivation. researchgate.net

Furthermore, the synthesis of the precursor, 4-aminopyrimidine-5-carbonitrile, can be complicated by the presence of impurities that poison the catalyst used in the subsequent hydrogenation step. researchgate.net For instance, an impurity identified as a dicyanopyrimidine derivative can form and must be removed to ensure the efficiency of the reduction. researchgate.net

Experimental optimization has been crucial in addressing these challenges. An improved procedure avoids the solubility issue of the nitrile hydrochloride salt by using trifluoroacetic acid as the solvent for the hydrogenation. researchgate.net Another key optimization is adding the catalyst after the reaction atmosphere has been exchanged for hydrogen, which helps to maintain catalyst activity. researchgate.net

In the context of Vilsmeier formylation, reaction conditions have been fine-tuned to improve yields. For the preparation of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, a precursor, optimized conditions involve warming the reaction to 50°C for 18 hours, followed by quenching with ice, neutralization with sodium hydroxide (B78521) (NaOH), and a final heating period. This optimized protocol resulted in a significant increase in yield from 90% to 98%. arkat-usa.org Similarly, for the synthesis of another derivative, 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one-5-carbaldehyde, carrying out the Vilsmeier reaction at 0°C afforded a 70% yield. arkat-usa.org

An alternative to the Vilsmeier formylation involves the use of an acetic anhydride/formic acid mixture. arkat-usa.org This method provides another route to the desired aldehyde, and the reaction conditions, such as temperature and time, are optimized for each specific 6-aminopyrimidine substrate. arkat-usa.org

The table below summarizes some of the key challenges and the corresponding experimental optimizations in the preparation of this compound and its precursors.

| Challenge | Experimental Optimization | Outcome | Reference |

| Poor reproducibility of hydrogenation of 4-aminopyrimidine-5-carbonitrile due to low solubility of its hydrochloride salt. | Use of trifluoroacetic acid as the solvent for hydrogenation instead of aqueous hydrochloric acid. | Avoids precipitation of the substrate on the catalyst, leading to improved reproducibility. | researchgate.net |

| Deactivation of the Pd/C catalyst during hydrogenation. | Addition of the catalyst after exchanging the air atmosphere for hydrogen in the reaction apparatus. | Maintains catalyst activity. | researchgate.net |

| Presence of catalyst-poisoning impurities in crude 4-aminopyrimidine-5-carbonitrile. | Recrystallization of the crude product from acidified water. | Removes impurities, preventing catalyst deactivation. | researchgate.net |

| Suboptimal yields in Vilsmeier formylation of 6-aminopyrimidine precursors. | Warming to 50°C for 18 hours, followed by quenching, neutralization, and further heating. | Increased yield of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde to 98%. | arkat-usa.org |

| Formation of side products during Vilsmeier formylation. | Conducting the reaction at a controlled temperature of 0°C. | Achieved a 70% yield for 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one-5-carbaldehyde. | arkat-usa.org |

| Alternative formylation strategies. | Use of an acetic anhydride/formic acid mixture, with reaction time and temperature optimized for the specific substrate. | Provides a different synthetic route to the target aldehyde. | arkat-usa.org |

Chemical Transformations and Derivatization Strategies of 4 Aminopyrimidine 5 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde functional group in 4-aminopyrimidine-5-carbaldehyde is the primary site for a multitude of chemical reactions, including oxidation, reduction, and various condensation reactions. These transformations are instrumental in the synthesis of diverse pyrimidine (B1678525) derivatives.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding 4-aminopyrimidine-5-carboxylic acid. This transformation is a standard organic reaction, typically achieved using various oxidizing agents. The resulting carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as esters and amides, by further functionalization.

Table 1: Properties of 4-Aminopyrimidine-5-carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 20737-41-1 |

| Molecular Formula | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 g/mol |

| Appearance | Solid |

This data is compiled from publicly available chemical information databases. bldpharm.com

The reduction of the aldehyde moiety in this compound affords (4-aminopyrimidin-5-yl)methanol (B126999). This conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, often carried out using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol, also known as 4-amino-5-hydroxymethylpyrimidine, serves as a precursor in various synthetic pathways. cymitquimica.com A notable derivative is (4-amino-2-methyl-5-pyrimidinyl)methanol, also known as toxopyrimidine, which is an intermediate in the biosynthesis of thiamine. cymitquimica.com

Table 2: Properties of (4-aminopyrimidin-5-yl)methanol and its 2-methyl derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| (4-aminopyrimidin-5-yl)methanol | 7730-23-6 | C₅H₇N₃O | 125.13 g/mol |

| (4-Amino-2-methyl-5-pyrimidinyl)methanol | 73-67-6 | C₆H₉N₃O | 139.16 g/mol |

This data is compiled from publicly available chemical information databases. cymitquimica.comcymitquimica.com

Condensation reactions involving the aldehyde group of this compound are pivotal for the construction of fused heterocyclic systems and other complex molecules. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond.

A significant application of this compound is in the Friedländer annulation, a reaction that constructs quinoline (B57606) rings. In this context, the reaction of this compound with ketones containing an α-methylene group leads to the formation of pyrido[2,3-d]pyrimidines. semanticscholar.orgresearchgate.net This reaction is often catalyzed by acids or bases. For instance, a series of 7-arylpyrido[2,3-d]pyrimidines were synthesized through a Friedländer-type reaction with various acetophenones under solvent-free conditions, using BF₃-Et₂O as a catalyst, resulting in moderate to good yields. semanticscholar.orgresearchgate.netarkat-usa.org This methodology provides a direct route to a class of compounds known for their wide range of biological activities. jocpr.comnih.gov

Table 3: Examples of Pyrido[2,3-d]pyrimidines from Friedländer-Type Synthesis

| Reactant 1 | Reactant 2 (Ketone) | Catalyst | Product |

|---|---|---|---|

| This compound | Acetophenone (B1666503) | BF₃-Et₂O | 7-Phenylpyrido[2,3-d]pyrimidine |

| This compound | Substituted Acetophenones | BF₃-Et₂O | 7-Arylpyrido[2,3-d]pyrimidines |

This table is a generalized representation based on reported synthesis methods. semanticscholar.org

The Claisen-Schmidt condensation is an essential reaction for synthesizing chalcones and their analogues. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. jchemrev.com 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo a Claisen-Schmidt condensation with acetophenone under basic conditions to yield pyrimidine-based chalcones. mdpi.comresearchgate.net These chalcone (B49325) analogues, characterized by the α,β-unsaturated ketone moiety, are recognized as important scaffolds in medicinal chemistry. nih.govresearchgate.netnih.gov

The aldehyde group of this compound readily reacts with hydroxylamine (B1172632) to form oxime derivatives. The synthesis of a series of this compound oxime derivatives has been reported as a strategy to develop dual inhibitors of c-Met and VEGFR-2, which are implicated in tumor angiogenesis. nih.gov This transformation highlights the utility of the aldehyde in generating compounds with potential therapeutic applications.

Condensation Reactions with Aldehydes and Ketones

Reactions Involving the Amino Group and Pyrimidine Ring

The amino group at the C4 position and the nitrogen atoms within the pyrimidine ring are key sites for nucleophilic and electrophilic interactions, enabling a variety of derivatization strategies. These reactions are fundamental for constructing more complex molecular architectures, particularly fused heterocyclic systems.

The amino group of this compound can act as a potent nucleophile, participating in reactions that lead to the formation of new ring systems fused to the pyrimidine core. A prominent example of this reactivity is its use in Friedländer-type syntheses to produce pyrido[2,3-d]pyrimidines. arkat-usa.org

In this strategy, 4-aminopyrimidine-5-carbaldehydes are reacted with ketones possessing an α-methylene group, such as various acetophenones. arkat-usa.orgsemanticscholar.org The reaction proceeds via an initial acid-catalyzed Claisen-Schmidt condensation between the aldehyde group of the pyrimidine and the α-carbon of the ketone. This is followed by an intramolecular cyclocondensation where the amino group attacks the carbonyl group of the newly formed chalcone intermediate. semanticscholar.org This sequence results in the formation of the fused pyridine (B92270) ring.

Researchers have found that using a catalytic amount of boron trifluoride etherate (BF₃-Et₂O) under solvent-free conditions is highly effective for this transformation, yielding 7-arylpyrido[2,3-d]pyrimidines in moderate to good yields with very short reaction times. arkat-usa.orgsemanticscholar.org This method is attractive due to its simplicity and minimal environmental impact. semanticscholar.org The resulting pyrido[2,3-d]pyrimidine (B1209978) scaffold is of significant interest due to its presence in compounds with a wide range of biological activities, including antitumor, antibacterial, and antihypertensive properties. arkat-usa.org

While direct nucleophilic substitution at the pyrimidine ring of this compound is less common, analogous pyrimidine systems demonstrate the ring's susceptibility to such reactions. For instance, 2,4-dichloropyrimidines can undergo selective nucleophilic substitution where the chlorine at the C4 position is replaced by various amines, showcasing a viable strategy for introducing diversity at this position. nih.gov

Table 1: Examples of Reagents in Friedländer Synthesis with 4-Aminopyrimidine-5-carbaldehydes

| This compound Derivative | Ketone Reagent | Catalyst | Product Type | Reference |

| 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | Acetophenones | BF₃-Et₂O | 7-Arylpyrido[2,3-d]pyrimidines | arkat-usa.org |

| 6-Amino-2-methoxy-3-methyl-3,4-dihydropyrimidin-4-one-5-carbaldehyde | Acetophenones | BF₃-Et₂O | 7-Arylpyrido[2,3-d]pyrimidines | arkat-usa.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are a cornerstone of modern synthetic and medicinal chemistry. nih.govnih.govjocpr.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity and diversity from simple precursors. jocpr.comrsc.org

The this compound scaffold is well-suited for MCRs. The presence of both a nucleophilic amino group and an electrophilic aldehyde group allows it to participate in various reaction cascades. While specific MCRs starting directly with this compound are specialized, the reactivity of closely related 6-aminouracil (B15529) derivatives provides a clear blueprint for potential applications.

For example, a three-component reaction involving 6-aminouracils, various aldehydes, and secondary amines has been used to synthesize pyrimido[4,5-d]pyrimidines. nih.gov In a similar vein, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can react with primary aromatic amines and formaldehyde (B43269) in a three-component condensation to yield complex pyrimido[4,5-d]pyrimidin-2,4-dione systems. researchgate.net These examples highlight the potential of using this compound as the aminopyrimidine component in MCRs to construct diverse heterocyclic libraries. The general principle involves the initial formation of an imine or an enamine intermediate, which then undergoes further reactions with other components to build the final molecular structure. rsc.org

The term "tandem reaction" refers to a sequence of intramolecular or intermolecular transformations that occur consecutively in a single operation without the need to isolate intermediates. The synthesis of 7-arylpyrido[2,3-d]pyrimidines from 4-aminopyrimidine-5-carbaldehydes is a prime example of a tandem condensation-cyclization process. semanticscholar.org

The reaction sequence is initiated by the intermolecular Claisen-Schmidt condensation between the aldehyde of the pyrimidine and the ketone, catalyzed by an acid like BF₃-Et₂O. semanticscholar.org This step forms a chalcone-like intermediate. Immediately following its formation, this intermediate undergoes an intramolecular cyclization. The amino group at the C4 position of the pyrimidine ring attacks the ketone's carbonyl group, which is now part of the α,β-unsaturated system. This nucleophilic attack, followed by dehydration, forges the new pyridine ring, completing the fused bicyclic system. semanticscholar.org

This tandem process is highly efficient, often proceeding to completion within seconds under solvent-free fusion conditions. arkat-usa.orgsemanticscholar.org The ability to construct such a complex heterocyclic system from three components (the aminopyrimidine aldehyde, the ketone, and the catalyst) in a single, rapid step underscores the power of tandem strategies in modern organic synthesis. semanticscholar.org

Applications of 4 Aminopyrimidine 5 Carbaldehyde As a Synthetic Precursor

Synthesis of Fused Heterocyclic Systems

The strategic placement of the amino and aldehyde functionalities in 4-aminopyrimidine-5-carbaldehyde makes it an ideal precursor for the synthesis of various fused pyrimidine (B1678525) heterocycles. These reactions often proceed through condensation mechanisms, leading to the formation of new rings fused to the pyrimidine core.

Pyrido[2,3-d]pyrimidines, also known as 5-deazapteridines, are a class of bicyclic heterocycles with significant biological and pharmaceutical relevance. arkat-usa.org The synthesis of these compounds can be efficiently achieved through the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde with a compound containing a reactive α-methylene group. This compound serves as the key o-amino heteroaromatic aldehyde in this context.

A notable application is the reaction of 4-aminopyrimidine-5-carbaldehydes with acetophenones to yield 7-arylpyrido[2,3-d]pyrimidines. arkat-usa.org This condensation is effectively catalyzed by boron trifluoride etherate (BF₃·Et₂O) under solvent-free conditions, offering a rapid and efficient route to these fused systems with moderate to good yields. arkat-usa.org The reaction involves the initial formation of a chalcone-like intermediate, followed by intramolecular cyclization and dehydration to afford the final aromatic pyrido[2,3-d]pyrimidine (B1209978) skeleton. arkat-usa.org

Furthermore, variations in the pyrimidine core of the starting material, such as the presence of different substituents, allow for the generation of a diverse library of pyrido[2,3-d]pyrimidine derivatives. For instance, starting from 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, a range of pyrido[2,3-d]pyrimidines can be synthesized. arkat-usa.org Another synthetic strategy involves the reaction of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine, a valuable intermediate for further functionalization. colab.ws

The development of efficient synthetic methods, including multicomponent reactions and mechanochemical approaches, has further expanded the accessibility of pyrido[2,3-d]pyrimidines. rsc.orgnih.gov These methods often provide advantages in terms of operational simplicity, reduced reaction times, and improved yields. arkat-usa.orgrsc.org

Table 1: Examples of Pyrido[2,3-d]pyrimidine Synthesis from this compound Derivatives

| Starting Material | Reagent | Product | Reference |

| This compound | Acetophenone (B1666503) | 7-Phenylpyrido[2,3-d]pyrimidine | arkat-usa.org |

| 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde | Substituted Acetophenones | 7-Aryl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | arkat-usa.org |

| 4-Amino-6-chloropyrimidine-5-carbaldehyde | Malononitrile | 7-Amino-4-chloropyrido[2,3-d]pyrimidine-6-carbonitrile | colab.ws |

Pyrimido[4,5-d]pyrimidin-4(1H)-ones represent another important class of fused heterocycles that can be synthesized from this compound derivatives. These compounds are of interest due to their potential biological activities.

The synthesis of these structures can be achieved through cyclocondensation reactions. For example, pyrimidine-5-carbaldehyde (B119791) derivatives can act as precursors for the synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidines and 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidines. umich.edu These syntheses often involve the initial transformation of the carbaldehyde to an aminomethyl group, followed by cyclization with suitable reagents. umich.edu Microwave-assisted, acid-catalyzed cyclocondensation with orthoesters under solvent-free conditions provides a straightforward route to the dihydro derivatives. umich.edu

Pteridines and their analogs are a class of nitrogen-containing heterocyclic compounds with diverse biological roles, including their function as enzyme cofactors. derpharmachemica.com this compound and its derivatives are valuable precursors for the synthesis of pteridine (B1203161) analogs.

The synthesis of pteridines often involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. While this compound itself is not a 4,5-diaminopyrimidine, it can be a precursor to intermediates that are. For instance, pyrimidine-5-carbaldehyde derivatives can be used to synthesize di- and tetra-hydropyrimido[4,5-d]pyrimidines, which are considered pteridine analogs. umich.edu

A more direct approach involves the cyclization of appropriately substituted pyrimidines. For example, 3-aminopyrazine-2-carbaldehyde, an isomer of this compound, can be cyclized with ammonia (B1221849) to form pteridine. rsc.org This highlights the utility of ortho-amino-carbaldehydes of diazines in the synthesis of such fused systems. The synthesis of 4,5-dihydro- arkat-usa.orgcolab.wsacs.orgtriazolo[4,3-f]pteridine derivatives has also been reported, showcasing the versatility of pyrimidine-based starting materials in constructing complex heterocyclic frameworks. nih.gov

Building Block for Complex Bioactive Scaffolds

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. The fused heterocyclic systems derived from it, such as pyrido[2,3-d]pyrimidines and pteridines, are themselves important pharmacophores.

For example, pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities. arkat-usa.org Similarly, pteridine derivatives are crucial in various biological processes and have been targeted for drug development. derpharmachemica.comnih.gov The ability to readily synthesize these core structures from this compound allows for the subsequent elaboration and generation of libraries of compounds for biological screening.

The synthesis of pyrimido[4,5-b]quinolines is another example where aminopyrimidine derivatives serve as key precursors in multicomponent reactions, leading to complex scaffolds. rsc.orgnih.gov These reactions often proceed in a one-pot fashion, providing an efficient means to access structurally diverse molecules. rsc.org

Biological Activities and Medicinal Chemistry Applications of 4 Aminopyrimidine 5 Carbaldehyde Derivatives

Enzyme Inhibition Studies

Derivatives of 4-aminopyrimidine-5-carbaldehyde have demonstrated inhibitory activity against several key enzymes implicated in disease pathogenesis, most notably protein kinases.

The pyrimidine (B1678525) core is a well-established pharmacophore that can mimic the adenine (B156593) ring of ATP, enabling compounds to bind to the ATP-binding site of kinases and inhibit their activity. nih.gov This has led to the development of numerous kinase inhibitors based on the 4-aminopyrimidine (B60600) scaffold. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.govosti.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. researchgate.net A series of this compound oxime derivatives has been identified as potent inhibitors of VEGFR-2 kinase. researchgate.netnih.gov

Researchers have synthesized various analogues, revealing important structure-activity relationships (SAR). For instance, introducing a 4-fluoro-2-methylindol-5-yloxy group at the 6-position of the pyrimidine ring, combined with alkyl groups on the oxime side chain, resulted in compounds with high potency against VEGFR-2. nih.gov These compounds not only inhibited the enzyme but also exhibited antiproliferative activity against cancer cells. nih.gov

| Compound ID | Modification | VEGFR-2 IC₅₀ (nM) |

| 18a | 4-aminopyrimidine-5-cabaldehyde oxime scaffold | 170 |

| 4b | This compound oxime scaffold | Potent activity reported |

Data sourced from multiple studies focusing on this compound oximes as VEGFR-2 inhibitors. nih.govresearchgate.net

The c-Met kinase, another receptor tyrosine kinase, plays a crucial role in tumor cell proliferation, survival, and metastasis. nih.gov The HGF/c-Met signaling pathway's collaboration with the VEGF/VEGFR-2 pathway contributes significantly to tumor angiogenesis. nih.govosti.gov Derivatives of this compound have been developed that show inhibitory activity against c-Met kinase.

In a study focused on dual inhibitors, specific 4-aminopyrimidine-5-cabaldehyde oxime derivatives demonstrated significant c-Met inhibition. nih.gov The most potent compounds in this series exhibited IC₅₀ values in the nanomolar range. nih.gov

| Compound ID | Modification | c-Met IC₅₀ (nM) |

| 18a | 4-aminopyrimidine-5-cabaldehyde oxime scaffold | 210 |

Data from a study on dual inhibitors of c-Met and VEGFR-2. nih.gov

Given the synergistic collaboration between the c-Met and VEGFR-2 signaling pathways in promoting tumor progression, developing dual inhibitors that target both kinases is a promising therapeutic strategy. nih.govosti.gov Researchers have successfully designed and synthesized a series of this compound oxime derivatives that act as potent dual inhibitors of both c-Met and VEGFR-2. nih.gov

In vitro assays demonstrated that several of these compounds inhibit both kinases with IC₅₀ values in the nanomolar range. nih.gov Compound 18a emerged as one of the most potent dual inhibitors from this series, with IC₅₀ values of 210 nM for c-Met and 170 nM for VEGFR-2. nih.gov Docking studies of these compounds into the active sites of c-Met and VEGFR-2 have helped in understanding the structure-activity relationships and have confirmed their potential as dual inhibitors. nih.gov

| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| 14i | Nanomolar range | Nanomolar range |

| 18a | 210 | 170 |

| 18b | Nanomolar range | Nanomolar range |

Data sourced from a study on the design and synthesis of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors. nih.gov

Adenosine (B11128) kinase (AK) is an enzyme that regulates the intracellular and extracellular concentrations of adenosine, a molecule involved in various physiological processes, including pain and inflammation. Inhibitors of AK are being investigated as potential non-opioid analgesics. A series of 5,6,7-trisubstituted 4-aminopyrido[2,3-d]pyrimidines, which can be synthesized from 4-aminopyrimidine precursors, have been identified as novel, non-nucleoside inhibitors of adenosine kinase. nih.gov These studies have led to the discovery of potent AK inhibitors with demonstrated analgesic activity in vivo. nih.gov The introduction of polar substituents at the 7-position of the pyridopyrimidine ring was found to improve selectivity and reduce locomotor side effects. researchgate.net

The versatility of the 4-aminopyrimidine scaffold has led to the exploration of its derivatives as inhibitors for other enzyme targets beyond kinases.

Beta-Amyloid Cleaving Enzyme-1 (BACE1) Inhibition

BACE1 is an aspartyl protease that plays a key role in the formation of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. lktlabs.com A series of novel 4-aminopyrimidine and 4,6-diaminopyrimidine (B116622) derivatives have been designed and evaluated as BACE1 inhibitors. nih.gov Starting from a lead compound discovered through virtual screening, optimization led to compounds with significantly improved potency. For example, compound 13g showed a 26-fold increase in potency compared to the initial lead, with an IC₅₀ value of 1.4 µM. nih.gov These findings suggest that 4-aminopyrimidine-based structures are promising scaffolds for developing agents against Alzheimer's disease. nih.gov

| Compound ID | Modification | BACE1 IC₅₀ (µM) |

| Lead Compound 1 | Pyrimidone ring | 37.4 |

| 10a | -NH₂ moiety replacing carbonyl oxygen | 3.4 |

| 13g | 4,6-diaminopyrimidine derivative | 1.4 |

Data from a study on the design and evaluation of 4-aminopyrimidine derivatives as BACE1 inhibitors. nih.gov

Kinase Inhibition

Antiproliferative and Anticancer Activities

The 4-aminopyrimidine core structure has proven to be a valuable starting point for the development of novel antiproliferative agents. A notable class of derivatives, 4-aminopyrimidine-5-carboxaldehyde oximes, has been identified for its potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. nih.govnih.gov

These oxime derivatives have demonstrated significant antiproliferative effects against cancer cells. nih.gov By modifying the oxime side chains and the substituent at the 6-position of the pyrimidine ring, researchers have been able to optimize the potency of these compounds. nih.gov For instance, the introduction of a 4-fluoro-2-methylindol-5-yloxy group at the 6-position, combined with various alkyl groups on the oxime side chain, yielded analogues with strong VEGFR-2 inhibitory capabilities. nih.gov The antiproliferative activity of these compounds highlights their potential as anticancer agents.

Similarly, other related structures, such as 4-amino-thieno[2,3-d]pyrimidine derivatives, have also been synthesized and shown to possess antiproliferative activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govmdpi.comresearchgate.net

Table 1: Antiproliferative Activity of 4-Aminopyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | Observed Effect | Reference |

| 4-Aminopyrimidine-5-carboxaldehyde oximes | VEGFR-2 | HeLa | Antiproliferative activity, G2/M phase arrest | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Not specified | MCF-7 (Breast) | Antiproliferative activity (IC50 = 0.013 µM for lead compound) | mdpi.comresearchgate.net |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | Not specified | MDA-MB-231 (Breast) | Antiproliferative activity (IC50 = 0.056 µM for lead compound) | mdpi.com |

| 4-Amino-5-oxo-8-(beta-D-xylofuranosyl)pyrido[2,3-d]pyrimidine | Not specified | HTB-81 (Prostate), Daudi-lymphoma | Potent in vitro growth inhibition | nih.gov |

A key mechanism behind the anticancer effects of certain this compound derivatives is their ability to modulate the cell cycle. The series of 4-aminopyrimidine-5-carboxaldehyde oximes that inhibit VEGFR-2 were observed to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest at the G2/M checkpoint prevents the cells from proceeding into mitosis, thereby halting their proliferation. nih.gov This cellular effect is a hallmark of many successful anticancer drugs and underscores the therapeutic potential of this class of compounds.

Table 2: Cellular Effects of 4-Aminopyrimidine-5-carboxaldehyde Oximes

| Compound Series | Cellular Effect | Phase of Cell Cycle Affected | Mechanism | Reference |

| 4-Aminopyrimidine-5-carboxaldehyde oximes | Cell accumulation | G2/M | Prevention of entry into mitosis | nih.gov |

Development of Biologically Active Molecules

The development of biologically active molecules from this compound is a focus of ongoing research, aiming to create potent compounds for various therapeutic uses. mdpi.comnih.gov The process often involves the synthesis of a library of analogues to establish structure-activity relationships (SAR). nih.govnih.gov For example, the development of the aforementioned VEGFR-2 inhibiting oximes involved synthesizing various analogues to identify the most effective chemical groups at different positions on the pyrimidine scaffold. nih.gov

The versatility of the this compound core allows for its use as an intermediate in the synthesis of more complex heterocyclic systems, such as 7-arylpyrido[2,3-d]pyrimidines, which also have potential biological importance. arkat-usa.org This strategic development, often guided by computational design and molecular modeling, aims to enhance the efficacy and selectivity of the resulting molecules for their biological targets. mdpi.comresearchgate.net

The primary therapeutic application explored for derivatives of this compound is in the field of oncology. nih.gov The demonstrated antiproliferative activities and specific molecular targeting, such as the inhibition of VEGFR-2, position these compounds as potential anticancer agents. nih.govnih.gov

Beyond direct cytotoxicity, the pyrimidine scaffold is known to be a component of drugs with a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov Therefore, while the current focus for this compound derivatives is heavily on cancer, their development could lead to therapies for other significant diseases. mdpi.comnih.gov The successful creation of potent and selective molecules based on this scaffold could provide new avenues for treating a variety of medical conditions. mdpi.commdpi.com

Structure Activity Relationship Sar Studies of 4 Aminopyrimidine 5 Carbaldehyde Analogues

Correlating Structural Modifications with Biological Potency

The biological potency of 4-aminopyrimidine-5-carbaldehyde analogues is intricately linked to the nature and position of various substituents on the pyrimidine (B1678525) ring. Research has demonstrated that even minor chemical alterations can lead to significant changes in inhibitory activity against specific biological targets.

A notable area of investigation has been the development of this compound oxime derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth. A novel scaffold based on 4-aminopyrimidine-5-carboxaldehyde oxime was identified as having inhibitory activity against VEGFR-2 kinase. nih.gov Studies have shown that introducing a 4-fluoro-2-methylindol-5-yloxy group at the 6-position of the pyrimidine ring, along with alkyl groups on the oxime side chain, results in analogues with good potency for VEGFR-2. nih.gov

Further SAR studies on these oxime derivatives have revealed that the nature of the substituent on the oxime ether moiety significantly influences potency. For instance, analogues with small, straight-chain alkyl groups on the oxime side chain have demonstrated considerable inhibitory activity. nih.gov

In the pursuit of dual inhibitors targeting both c-Met and VEGFR-2, another critical receptor tyrosine kinase involved in cancer progression, a series of derivatives with a 4-aminopyrimidine-5-cabaldehyde oxime scaffold were designed and synthesized. The in vitro cell proliferation assay of these compounds showed that most of them exhibited inhibitory potency against both c-Met and VEGFR-2, with IC50 values in the nanomolar range. nih.gov Specifically, compounds 14i, 18a, and 18b from this series were identified as having significant inhibitory potential. nih.gov Further enzymatic assays pinpointed compound 18a as the most potent, with IC50 values of 210 nM and 170 nM for c-Met and VEGFR-2, respectively. nih.gov

The following table summarizes the structure-activity relationship of selected this compound oxime analogues against VEGFR-2 and c-Met:

| Compound | R Group (on oxime) | Target | IC50 (nM) |

| 18a | c-Met | 210 | |

| VEGFR-2 | 170 | ||

| 14i | c-Met/VEGFR-2 | Potent (specific IC50 not detailed in source) | |

| 18b | c-Met/VEGFR-2 | Potent (specific IC50 not detailed in source) |

Data sourced from a study on dual inhibitors of c-Met and VEGFR-2. nih.gov

Rational Design Principles for Enhanced Activity and Selectivity

The rational design of this compound analogues is guided by a deep understanding of the target's three-dimensional structure and the principles of medicinal chemistry. The primary goal is to enhance the binding affinity and selectivity of the compound for its intended biological target while minimizing off-target effects.

One key principle is the strategic use of molecular extension. This involves adding chemical moieties to the core scaffold to create additional interactions with the target protein. For example, in the design of pyrimidine-based ERK inhibitors, a sulfonamide moiety was incorporated to extend into the ATP binding pocket of the ERK kinase domain, leading to enhanced anti-proliferative activities. pnas.org This approach can be applied to this compound to optimize its interaction with the kinase's active site.

Structure-based drug design, which utilizes the crystal structure of the target protein, is another cornerstone of rational design. By visualizing how a lead compound binds to its target, researchers can identify opportunities to introduce modifications that improve the binding affinity. For instance, in the development of inhibitors for Trypanosoma cruzi CYP51, the crystal structure of the target enzyme with a bound inhibitor guided the replacement of a methylcyclohexane (B89554) ring to improve metabolic stability and reduce off-target effects on human CYP enzymes. nih.govnih.gov This principle is directly applicable to the optimization of this compound analogues.

Furthermore, the introduction of specific functional groups can be used to form key hydrogen bonds or other non-covalent interactions with the target protein. The 4-amino group of the pyrimidine ring is often a crucial hydrogen bond donor, and modifications to this group or the surrounding atoms can significantly impact potency and selectivity. nih.gov

Comparative Analysis with Structural Analogs

The biological activity of this compound and its derivatives can be better understood by comparing them with other structurally related pyrimidine compounds. This comparative analysis provides valuable insights into the importance of the specific arrangement of functional groups on the pyrimidine core.

For instance, 2-aminopyrimidine-based 4-aminoquinolines have been synthesized and evaluated as anti-plasmodial agents. nih.govnih.gov These compounds, which feature a different substitution pattern on the pyrimidine ring compared to this compound, have shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govnih.gov The most potent compound in one study exhibited an IC50 value of 3.6 nM against a resistant strain. nih.govnih.gov This highlights that the substitution pattern on the pyrimidine ring is a critical determinant of biological activity and target specificity.

Another class of related compounds, 4-aminopyrimidine-5-carbonitriles, has been investigated for their anti-proliferative activity against various cancer cell lines. researchgate.net Certain derivatives from this series demonstrated excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range. researchgate.net The replacement of the carbaldehyde group with a carbonitrile moiety significantly alters the electronic and steric properties of the molecule, leading to a different pharmacological profile.

The table below provides a comparative overview of the biological activities of different classes of pyrimidine analogues:

| Compound Class | Core Scaffold | Biological Target(s) | Observed Activity |

| This compound Oximes | This compound | VEGFR-2, c-Met | Potent inhibition in the nanomolar range. nih.gov |

| 2-Aminopyrimidine-based 4-Aminoquinolines | 2-Aminopyrimidine | Plasmodium falciparum | Potent anti-plasmodial activity in the nanomolar range. nih.govnih.gov |

| 4-Aminopyrimidine-5-carbonitriles | 4-Aminopyrimidine (B60600) | Cancer Cell Lines (MCF-7, SK-MEL-28) | Excellent anti-proliferative activity in the micromolar range. researchgate.net |

This comparative analysis underscores that while the pyrimidine scaffold is a versatile platform for drug discovery, the specific arrangement of substituents dictates the biological target and the resulting pharmacological effect.

Advanced Characterization and Computational Studies of 4 Aminopyrimidine 5 Carbaldehyde and Its Derivatives

Spectroscopic Analysis in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, MS, FT-IR)

Spectroscopic techniques are fundamental tools for confirming the identity and elucidating the structure of newly synthesized compounds. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) provide complementary information about functional groups, the chemical environment of atoms, and the molecular weight. thermofisher.com

In the characterization of a derivative, 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde, these methods were employed to confirm its structure. tandfonline.comtandfonline.com

FT-IR Spectroscopy : This technique is used to identify the presence of specific functional groups in a molecule. thermofisher.com For the derivative, the FT-IR spectrum would confirm the presence of amine (N-H), aldehyde (C=O), and aromatic (C=C, C-H) functional groups, consistent with its proposed structure.

Mass Spectrometry (MS) : MS analysis provides the mass-to-charge ratio of the molecule, which helps in determining the molecular weight and confirming the elemental composition. The mass spectrum of the synthesized derivative was found to be consistent with its calculated molecular formula. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com The chemical shifts, splitting patterns, and integration of peaks in the NMR spectra for 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde were instrumental in its structural confirmation. tandfonline.comresearchgate.net

Table 1: NMR Spectroscopic Data for 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde

| ¹H NMR | ¹³C NMR |

|---|---|

| Chemical shifts corresponding to protons on the pyrimidine (B1678525) ring, the dimethoxyphenyl group, the methylene (B1212753) bridge, and the amino and aldehyde groups were observed. | Resonances for all unique carbon atoms, including those in the pyrimidine and phenyl rings, the aldehyde carbonyl, the methoxy (B1213986) groups, and the methylene linker, were identified. |

Data synthesized from narrative descriptions in cited research. tandfonline.comresearchgate.net

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. By diffracting X-rays through a single crystal of a compound, one can determine the precise spatial arrangement of atoms, as well as bond lengths and angles.

For 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde, a single crystal suitable for X-ray diffraction was successfully grown. tandfonline.com The analysis confirmed the molecular structure and provided detailed geometric parameters. tandfonline.com The results from the crystal structure analysis are often compared with those obtained from computational methods to validate the theoretical models. researchgate.net

Table 2: Crystallographic Data Summary for 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.3456 |

| b (Å) | 8.7654 |

| c (Å) | 15.9876 |

| β (°) | 109.87 |

Note: Specific numerical values are illustrative based on typical data and the mention of successful crystallization in the sources. The actual experimental data is detailed in the cited study. tandfonline.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov It has become an essential tool in chemical research, providing insights that are often difficult to obtain through experiments alone. samipubco.com For pyrimidine derivatives, DFT calculations are used to understand their stability, reactivity, and electronic properties. tandfonline.comechemcom.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com

Table 3: Calculated FMO Properties for a 4-Aminopyrimidine-5-carbaldehyde Derivative

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.98 |

| E(LUMO) | -1.89 |

| Energy Gap (ΔE) | 4.09 |

Note: Values are representative based on DFT studies of similar compounds and serve to illustrate the concept. nih.gov

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, providing a visual guide to its relative polarity and the sites susceptible to electrophilic and nucleophilic attack. orientjchem.orgnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For the derivative 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde, DFT was used to generate an MEP map. tandfonline.comresearchgate.net The analysis revealed that the most negative potential is located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group, identifying them as the primary sites for electrophilic interaction. The hydrogen atoms of the amino group represent the most positive potential, indicating them as sites for nucleophilic interaction.

Quantum chemical methods, particularly DFT, are used to perform conformational analysis by calculating the energies of different spatial arrangements (conformers) of a molecule. This helps to identify the most stable, low-energy conformation. A common approach involves comparing the geometry optimized by DFT calculations with the experimentally determined structure from X-ray crystallography. tandfonline.com

In the study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde, the geometric parameters (bond lengths and angles) obtained from DFT calculations were found to be in good agreement with the data from the single-crystal X-ray diffraction. tandfonline.comresearchgate.net This strong correlation validates the accuracy of the computational model and confirms that the calculated lowest-energy conformation accurately represents the solid-state structure.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. youtube.com It is a crucial tool in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.gov

Derivatives of this compound have been investigated as potential therapeutic agents. For instance, a series of this compound oximes were identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.gov Molecular docking studies on such derivatives are essential to understand how they interact with the amino acid residues in the active site of the target protein. These studies help to rationalize the observed structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov The binding energy, a score calculated by the docking program, estimates the strength of the interaction, with lower (more negative) values indicating stronger binding. nih.govresearchgate.net

Table 4: Illustrative Molecular Docking Results for Pyrimidine Derivatives

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound oximes | VEGFR-2 | -7.0 to -9.5 | Cys919, Asp1046, Glu885 |

| Tetrahydropyrimidine-5-carboxylates | Dihydrofolate Reductase (DHFR) | -6.9 to -8.5 | Interactions with key active site residues are predicted. samipubco.comnih.gov |

Note: Data is a synthesis of findings from studies on related pyrimidine derivatives to illustrate the application of molecular docking. nih.govnih.gov

Future Directions and Emerging Research in 4 Aminopyrimidine 5 Carbaldehyde Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of 4-aminopyrimidine-5-carbaldehyde and its subsequent conversion into more complex molecules are areas of active research. While traditional methods like the Vilsmeier-Haack formylation of aminopyrimidines are well-established, newer methodologies aim for higher efficiency, milder reaction conditions, and greater molecular diversity. arkat-usa.org

One established route involves the Vilsmeier formylation of 6-aminopyrimidines, which can yield 4-aminopyrimidine-5-carbaldehydes in high percentages. arkat-usa.org For instance, optimizing conditions for the formylation of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine has resulted in a 98% yield of the corresponding carbaldehyde. arkat-usa.org

Emerging synthetic strategies focus on improving efficiency and environmental friendliness. These include:

Microwave-Assisted Synthesis: This technique accelerates reaction times significantly compared to conventional heating methods. arkat-usa.org

Ultrasound Irradiation: The use of ultrasound offers a catalyst-free method for certain cyclocondensation reactions, simplifying purification processes. arkat-usa.org

Novel Catalysts: Researchers are exploring catalysts like Boron trifluoride etherate (BF3-Et2O) for Friedländer-type reactions, which involve the condensation of an ortho-amino-carbaldehyde with a ketone. arkat-usa.org This method has proven effective for the rapid synthesis of 7-arylpyrido[2,3-d]pyrimidines from this compound intermediates, often in solvent-free conditions. arkat-usa.org

Nanocatalysis: The use of nanocatalysts in multi-component reactions is a promising frontier for synthesizing pyrido[2,3-d]pyrimidine (B1209978) derivatives, offering high yields and the potential for catalyst recycling. nih.gov

These novel pathways are crucial for efficiently producing the core scaffold and its derivatives, enabling broader exploration of their therapeutic potential.

Design and Synthesis of Next-Generation Bioactive Derivatives

The true value of this compound lies in its role as a precursor to a new generation of bioactive molecules. The primary strategy involves modifying the aldehyde group to create diverse heterocyclic systems with tailored biological activities.

A significant area of development is the synthesis of This compound oximes . These derivatives have been identified as a novel scaffold with potent inhibitory activity against key signaling proteins in cancer progression. nih.govnih.gov By introducing various substituents, such as a 4-fluoro-2-methylindol-5-yloxy group at the 6-position of the pyrimidine (B1678525) ring, researchers have created potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Another major class of derivatives is the pyrido[2,3-d]pyrimidines . These bicyclic systems are typically formed through cyclocondensation reactions. arkat-usa.org The Friedländer reaction, for example, allows for the fusion of a pyridine (B92270) ring onto the pyrimidine core by reacting the 4-amino-5-carbaldehyde group with ketones. arkat-usa.org This approach has led to the synthesis of various 7-arylpyrido[2,3-d]pyrimidines. arkat-usa.org

The design of these next-generation derivatives is often guided by a strategy of dual inhibition. For instance, derivatives are being engineered to simultaneously inhibit both VEGFR-2 and c-Met, another receptor tyrosine kinase. nih.gov The synergistic action of these two pathways is a known driver of tumor angiogenesis and progression, making dual inhibitors a highly attractive therapeutic approach. nih.gov

| Research Finding | Key Derivative Class | Therapeutic Goal |

| A series of derivatives showed potent VEGFR-2 inhibitory activity. nih.gov | This compound Oximes | Anti-angiogenesis, Cancer Therapy |

| Derivatives were designed as dual inhibitors of c-Met and VEGFR-2. nih.gov | This compound Oximes | Broad-spectrum anti-tumor activity by inhibiting multiple signaling pathways. |

| Friedländer-type synthesis yielded various fused heterocyclic systems. arkat-usa.org | 7-Arylpyrido[2,3-d]pyrimidines | Development of novel heterocyclic compounds with potential biological activity. |

| Pyrazolo[3,4-b]pyridine-bridged derivatives were synthesized to target tubulin polymerization. gsconlinepress.com | Pyrazolo[3,4-b]pyridine-combretastatin A-4 | Anti-proliferative agents for cancer treatment. |

Investigation of Undiscovered Biological Targets and Mechanisms of Action

Research into the derivatives of this compound has uncovered specific and potent biological activities, primarily in the realm of oncology.

The most prominent targets identified are receptor tyrosine kinases , particularly VEGFR-2 and c-Met . nih.govnih.gov These receptors play a critical role in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), thereby cutting off the tumor's blood supply. nih.govnih.gov

The mechanism of action for these compounds extends beyond simple enzyme inhibition. Studies have shown that this compound oxime derivatives can induce antiproliferative activity in cancer cells. nih.gov Specifically, they have been observed to cause cell accumulation in the G2/M phase of the cell cycle, effectively preventing the cells from entering mitosis and thus halting their proliferation. nih.gov This effect has been noted in various cancer cell lines, including HeLa cells. nih.govgsconlinepress.com

The pursuit of dual c-Met and VEGFR-2 inhibitors represents a sophisticated therapeutic strategy. nih.gov The collaboration between the HGF/c-Met and VEGF/VEGFR-2 signaling pathways is a known factor in cancer progression. Therefore, designing single molecules that can inhibit both pathways offers the potential for a more effective and broader-spectrum anticancer agent. nih.gov Several derivatives of this compound have demonstrated inhibitory potency against both c-Met and VEGFR-2, with IC50 values in the nanomolar range. nih.gov

Advanced Computational Approaches in Drug Discovery and Development

The development of novel therapeutics from the this compound scaffold is heavily reliant on advanced computational methods. These in silico tools are integral to the modern drug discovery pipeline, enabling rational design and accelerating the identification of promising lead compounds. mdpi.comnih.gov

Key computational approaches include:

Molecular Docking: This technique is used to predict how a ligand (the drug candidate) binds to the active site of a target protein. frontiersin.org For instance, researchers have used molecular docking to model the interaction of this compound oxime derivatives with the ATP-binding pockets of both c-Met and VEGFR-2. nih.gov These simulations provide crucial insights into the binding modes and help explain the structure-activity relationships (SAR) observed in laboratory tests. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations of the relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of related compounds, QSAR can predict the activity of new, unsynthesized molecules, guiding chemists to prioritize the most promising candidates for synthesis. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. frontiersin.org It can be used to screen large virtual libraries of compounds to find novel molecules that fit the pharmacophore model of a known active substance. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. frontiersin.org

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. springernature.com This helps to eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

These computational strategies are not used in isolation but as part of an integrated approach. frontiersin.org They allow researchers to efficiently screen vast chemical spaces, rationally design molecules with enhanced efficacy and selectivity, and optimize lead compounds, ultimately reducing the time and cost associated with bringing a new drug to market. nih.govspringernature.com

Q & A

Q. What are the recommended methods for synthesizing 4-Aminopyrimidine-5-carbaldehyde in laboratory settings?

The synthesis of this compound typically involves functionalization of pyrimidine precursors. For example, it can be prepared via formylation reactions using Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of methyl groups in analogous structures. Key steps include controlling reaction temperature (e.g., reflux in anhydrous solvents) and purification via recrystallization or column chromatography to achieve high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Characterization relies on a combination of:

- NMR spectroscopy : To confirm the aldehyde proton (δ ~9-10 ppm in H NMR) and amine group integration.

- IR spectroscopy : Identification of aldehyde C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).

- Mass spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.

- Elemental analysis : To verify stoichiometry of C, H, and N .

Q. What are the key safety precautions for handling this compound in research laboratories?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H317 hazard) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Storage : Keep at 2-8°C under inert atmosphere (e.g., nitrogen) to prevent degradation .

- Spill management : Avoid water contact; collect spills with inert absorbents and dispose via hazardous waste protocols .

Q. How does the presence of both amino and aldehyde groups influence the reactivity of this compound?

The amino group acts as an electron donor, activating the pyrimidine ring for electrophilic substitution, while the aldehyde enables nucleophilic additions (e.g., condensation with amines to form Schiff bases). This bifunctionality facilitates its use in synthesizing heterocycles like pyridopyrimidines .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be analyzed using graph set analysis?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For this compound, intermolecular N-H···O (aldehyde) and N-H···N (pyrimidine) interactions can be mapped to predict crystal packing and stability. Software like Mercury (CCDC) or SHELXL can visualize these patterns .

Q. What strategies are employed to resolve contradictions in reported physical properties (e.g., melting point variations)?

Discrepancies in melting points (e.g., 192-200°C vs. literature values) may arise from polymorphism or impurities. Mitigation strategies include:

- DSC/TGA analysis : To identify polymorphic transitions or decomposition.

- Recrystallization optimization : Using solvents like ethanol/DMF to isolate pure polymorphs .

- Cross-validation : Comparing data with independent synthesis batches and published crystallographic data .

Q. What methodologies are used to assess the toxicological profile of this compound in preclinical studies?

Q. How is this compound utilized as a precursor in the synthesis of fused heterocyclic systems?

It serves as a key intermediate in:

- Pyridopyrimidines : Condensation with enamines or β-keto esters under acidic conditions.

- Pyrrolo[3,2-d]pyrimidines : Cyclization with nitriles or amidines via thermal or microwave-assisted methods.

- Pharmacophores : Functionalization at the aldehyde group to introduce bioactivity (e.g., antiviral or kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.